((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol

Description

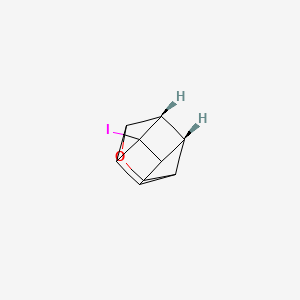

((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol is a cubane-derived compound characterized by a rigid cubane scaffold substituted with an iodine atom at the 4-position and a methanol group at the 1-position. Cubanes are highly strained, symmetric hydrocarbons with unique electronic and steric properties, making them valuable in medicinal chemistry, materials science, and high-energy density applications.

Properties

IUPAC Name |

(2R,3S)-4-iodo-9-oxapentacyclo[4.4.0.02,5.03,8.04,7]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO/c10-9-5-3-2-1-11-8(6(3)9)7(9)4(2)5/h2-8H,1H2/t2?,3-,4?,5?,6+,7?,8?,9?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEAMJAOAPKJJC-AHBSTAGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C4C2C5C4(C3C5O1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2[C@H]3[C@H]4C(O1)C5C2C3C45I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

((1S,2R,3R,8S)-4-iodocuban-1-yl)methanol is a compound belonging to the class of cubane derivatives. Its unique structure and functional groups suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 232.08 g/mol. The cubane structure contributes to its rigidity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have indicated that cubane derivatives exhibit significant antimicrobial properties against various pathogens. For instance:

- Antibacterial Activity : Research has shown that cubane derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for certain cubane compounds range from 0.1 to 0.5 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

2. Antioxidant Activity

Cubane derivatives have demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The antioxidant activity is often assessed using assays such as DPPH and FRAP. For example:

- DPPH Assay : this compound showed a significant reduction in DPPH radicals, indicating its potential as an antioxidant agent.

3. Anticancer Potential

Preliminary studies suggest that cubane derivatives may possess anticancer properties:

- Mechanism of Action : The mechanism is thought to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Cell Lines Tested : Various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have been used to evaluate the cytotoxic effects of this compound.

Case Studies

Several studies have explored the biological activity of cubane derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Identified significant antibacterial activity against E. coli and S. aureus with MIC values < 0.5 mg/mL. |

| Study 2 | Antioxidant | Demonstrated strong radical scavenging activity in DPPH assay with IC50 values comparable to standard antioxidants like ascorbic acid. |

| Study 3 | Anticancer | Showed cytotoxic effects on MCF-7 cells with an IC50 value of approximately 15 µM after 48 hours of treatment. |

The mechanisms underlying the biological activities of this compound are still under investigation but may include:

- Inhibition of Enzymatic Activity : Some studies suggest that cubane derivatives can inhibit enzymes involved in bacterial cell wall synthesis.

- Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells leading to apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Cubane Derivatives

Structural and Functional Group Variations

Key analogs include cubane derivatives with halogenated methyl groups, amines, or carboxylic acid substituents. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications:

Table 1: Comparison of Cubane Derivatives

Physicochemical Properties

- Iodine vs. Bromine Substituents: The iodine atom in the target compound increases molecular weight (306.10 g/mol vs.

- Methanol vs. Carboxylic Acid/Amine Groups: The -CH₂OH group offers intermediate polarity compared to the highly acidic -COOH (pKa ~2–3) or basic -NH₂ groups. This impacts solubility; methanol derivatives are more water-soluble than tert-butyl carbamate analogs but less than carboxylic acids .

Q & A

Basic Research Questions

Q. How can synthetic routes for ((1s,2R,3r,8S)-4-iodocuban-1-yl)methanol be optimized?

- Methodology : The synthesis of iodocubane derivatives typically involves halogenation of pre-functionalized cubane frameworks. For example, methyl (1s,2R,3r,8S)-4-iodocubane-1-carboxylate (CAS 141046-54-0) is synthesized via iodination of a cubane precursor under controlled conditions . Key parameters include reaction temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometry of the iodinating agent (e.g., NIS or I₂). Monitoring by TLC or HPLC is critical to track intermediate formation. Cubane’s strain energy (~166 kcal/mol) necessitates mild conditions to avoid cage degradation .

Q. What purification techniques are effective for isolating this compound?

- Methodology : Due to the compound’s sensitivity to light and moisture, flash chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is preferred. For higher purity (>95%), recrystallization in ethanol/water mixtures is recommended. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity. Evidence from similar cubane derivatives shows that iodine substituents increase molecular polarity, requiring solvent optimization .

Q. Which characterization methods are most reliable for confirming the structure of this compound?

- Methodology :

- NMR : H and C NMR can resolve cubane’s rigid, symmetric structure. The iodine atom induces distinct deshielding in nearby protons (e.g., δ 3.5–4.0 ppm for CH₂OH) .

- X-ray crystallography : Cubane’s cage structure produces high-quality diffraction patterns. Heavy iodine atoms enhance anomalous scattering, aiding in phase determination .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected: ~306.1 g/mol for C₁₀H₁₁IO₂) .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent iodine loss or oxidation .

- Spill management : Neutralize spills with activated charcoal and dispose as halogenated waste .

Advanced Research Questions

Q. How does the iodine substituent influence the electronic and steric properties of the cubane framework?

- Methodology :

- Computational studies : DFT calculations (e.g., B3LYP/6-31G*) reveal iodine’s electron-withdrawing effect, which increases the acidity of the methanol group (pKa ~12–13 vs. ~15 for non-halogenated analogs) .

- XPS : Iodine’s 3d₅/₂ binding energy (~619 eV) confirms its electronic environment .

- Steric effects : The iodine atom’s van der Waals radius (1.98 Å) introduces minor distortion in the cubane cage, detectable via XRD bond angle analysis .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

- Methodology :

- Solubility screening : Use a standardized protocol (e.g., shake-flask method) in solvents like water, DMSO, and chloroform. Conflicting data may arise from impurities or hydration states.

- QSAR modeling : Correlate Hansen solubility parameters (δD, δP, δH) with experimental data. Iodine’s polarizability increases δP, enhancing solubility in DMSO (δP ~12.4 MPa¹/²) .

- Thermogravimetric analysis (TGA) : Detect hydrate formation, which alters solubility profiles .

Q. What strategies stabilize this compound under acidic or basic conditions?

- Methodology :

- pH stability assays : Monitor degradation via HPLC at pH 2–12. The methanol group is prone to oxidation at pH >10, requiring buffered conditions (e.g., phosphate buffer, pH 7.4) .

- Protecting groups : Acetylation of the -OH group (e.g., using Ac₂O/pyridine) improves stability during reactions .

- Light exposure tests : UV-vis spectroscopy tracks iodine loss under UV light, necessitating amber glassware .

Q. How can this compound be applied in targeted drug delivery or crystallography studies?

- Methodology :

- Drug design : The cubane scaffold’s rigidity mimics aromatic pharmacophores. Conjugation via the methanol group (e.g., esterification with NSAIDs) enhances bioavailability. In vitro assays (e.g., COX-2 inhibition) validate activity .

- Crystallography : Iodine’s high electron density aids in phasing for protein-ligand co-crystallization. Soak crystals in 1–5 mM compound solutions and collect data at λ = 1.5418 Å (Cu-Kα) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.